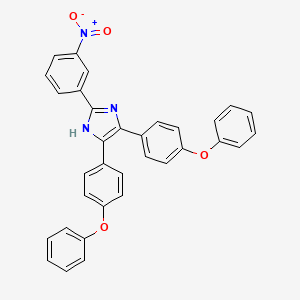
N,N-diethyl-6-(1-naphthyloxy)-1-hexanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-6-(1-naphthyloxy)-1-hexanamine hydrochloride, also known as DHED, is a selective norepinephrine transporter (NET) inhibitor. This compound has been studied for its potential use in treating attention-deficit hyperactivity disorder (ADHD) and other neurological disorders.
Mechanism of Action
N,N-diethyl-6-(1-naphthyloxy)-1-hexanamine hydrochloride works by selectively inhibiting the reuptake of norepinephrine, which is a neurotransmitter that plays a role in regulating attention, mood, and arousal. By inhibiting the reuptake of norepinephrine, N,N-diethyl-6-(1-naphthyloxy)-1-hexanamine hydrochloride increases the levels of norepinephrine in the synapse, leading to increased neurotransmission and improved cognitive function.
Biochemical and Physiological Effects:
N,N-diethyl-6-(1-naphthyloxy)-1-hexanamine hydrochloride has been shown to increase norepinephrine levels in the prefrontal cortex, which is important for cognitive function and attention. In addition, N,N-diethyl-6-(1-naphthyloxy)-1-hexanamine hydrochloride has been shown to increase dopamine levels in the striatum, which is important for motivation and reward. N,N-diethyl-6-(1-naphthyloxy)-1-hexanamine hydrochloride has also been shown to increase heart rate and blood pressure, which are common physiological effects of norepinephrine.
Advantages and Limitations for Lab Experiments
One advantage of N,N-diethyl-6-(1-naphthyloxy)-1-hexanamine hydrochloride is that it is a selective NET inhibitor, which means that it does not affect other neurotransmitters such as dopamine and serotonin. This makes it a useful tool for studying the role of norepinephrine in various neurological disorders. However, one limitation of N,N-diethyl-6-(1-naphthyloxy)-1-hexanamine hydrochloride is that it has a short half-life, which means that it is quickly metabolized and eliminated from the body. This can make it difficult to maintain consistent levels of N,N-diethyl-6-(1-naphthyloxy)-1-hexanamine hydrochloride in the body during experiments.
Future Directions
There are several future directions for research on N,N-diethyl-6-(1-naphthyloxy)-1-hexanamine hydrochloride. One area of interest is its potential use in treating depression and anxiety. Another area of interest is its potential use in enhancing cognitive function in healthy individuals. Additionally, there is interest in developing longer-lasting formulations of N,N-diethyl-6-(1-naphthyloxy)-1-hexanamine hydrochloride that can be used in clinical settings. Finally, there is interest in studying the long-term effects of N,N-diethyl-6-(1-naphthyloxy)-1-hexanamine hydrochloride on neurotransmitter systems and behavior.
Synthesis Methods
N,N-diethyl-6-(1-naphthyloxy)-1-hexanamine hydrochloride can be synthesized through a multi-step process that involves the reaction of 1-naphthol with 1-bromo-6-chlorohexane, followed by the reaction with diethylamine. The resulting product is then purified through crystallization and recrystallization to obtain N,N-diethyl-6-(1-naphthyloxy)-1-hexanamine hydrochloride hydrochloride.
Scientific Research Applications
N,N-diethyl-6-(1-naphthyloxy)-1-hexanamine hydrochloride has been studied for its potential use in treating ADHD and other neurological disorders. It has been shown to increase norepinephrine levels in the prefrontal cortex, which is important for cognitive function and attention. In addition, N,N-diethyl-6-(1-naphthyloxy)-1-hexanamine hydrochloride has been studied for its potential use in treating depression, anxiety, and other mood disorders.
properties
IUPAC Name |
N,N-diethyl-6-naphthalen-1-yloxyhexan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO.ClH/c1-3-21(4-2)16-9-5-6-10-17-22-20-15-11-13-18-12-7-8-14-19(18)20;/h7-8,11-15H,3-6,9-10,16-17H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNSIRKRBYOFAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCCCOC1=CC=CC2=CC=CC=C21.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-6-naphthalen-1-yloxyhexan-1-amine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4,4-trifluoro-N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]butanamide](/img/structure/B5062556.png)
![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperidine](/img/structure/B5062558.png)
![2,4-dichloro-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B5062561.png)
![1-(2,3-dichlorophenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5062575.png)
![5-{4-[(4-fluorobenzyl)oxy]benzylidene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5062582.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5062584.png)
![3-amino-N-1,3-benzodioxol-5-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5062586.png)
![1-(2,5-dimethylphenyl)-4-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]piperazine](/img/structure/B5062595.png)
![diethyl 5-{[2-(4-methoxyphenoxy)propanoyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5062603.png)
![3-(allylthio)-6-[5-(4-fluorophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5062609.png)
![5-[1-(2,2-diphenylhydrazino)cyclohexyl]-1-(diphenylmethyl)-1H-tetrazole](/img/structure/B5062617.png)


![N-isopropyl-N-[(isopropylamino)carbonyl]-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5062648.png)